Product packaging for 1-(3,4-Dichlorophenyl)prop-2-en-1-amine(Cat. No.:)

1-(3,4-Dichlorophenyl)prop-2-en-1-amine

Cat. No.: B7941219
M. Wt: 202.08 g/mol
InChI Key: PKLSHAZVKOQZPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(3,4-Dichlorophenyl)prop-2-en-1-amine is a chemical compound with the molecular formula C9H9Cl2N and a molecular weight of 202.08 g/mol . It is identified by the CAS Number 1270509-19-7 . This compound features a phenyl ring substituted with chlorine atoms at the 3- and 4- positions, connected to a prop-2-en-1-amine chain, making it a potentially valuable intermediate in organic synthesis and medicinal chemistry research. While specific biological activity data for this exact molecule is limited in public sources, its structure suggests significant research value. Compounds with similar dichlorophenyl and amine functionalities are known to be investigated for their antimicrobial properties . For instance, research on a structurally related molecule, 1-((2,4-dichlorophenethyl)amino)-3-phenoxypropan-2-ol (SPI009), has demonstrated effectiveness against bacterial persister cells and biofilms by causing extensive damage to bacterial membranes . This suggests that this compound could serve as a key precursor or building block in developing novel anti-persister therapies and studying bacterial membrane integrity. Researchers may employ this chemical in the synthesis of more complex molecules for screening against multidrug-resistant pathogens. It is supplied with a high purity level of 98% . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9Cl2N B7941219 1-(3,4-Dichlorophenyl)prop-2-en-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,4-dichlorophenyl)prop-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N/c1-2-9(12)6-3-4-7(10)8(11)5-6/h2-5,9H,1,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLSHAZVKOQZPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C1=CC(=C(C=C1)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodological Advancements for 1 3,4 Dichlorophenyl Prop 2 En 1 Amine

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the target molecule in a highly efficient manner, often by forming the key carbon-nitrogen bond in a single, strategic step. These methods are prized for their potential atom economy and reduction in the number of synthetic operations.

Convergent and Linear Synthetic Pathways

Synthesis Type Description Advantages Disadvantages
Linear Reactants are added sequentially in a step-by-step manner to build the final molecule. youtube.comConceptually simpler to plan.Overall yield decreases significantly with each step; can be time-consuming. youtube.comwikipedia.org
Convergent Key fragments of the molecule are synthesized independently and then combined. wikipedia.orgHigher overall efficiency and yield; allows for parallel synthesis of fragments. chemistnotes.comMay require more complex coupling reactions to join the fragments.

Synthesis via Precursor Transformation

A highly common and versatile approach to synthesizing amines involves the transformation of a readily accessible precursor molecule that already contains the desired carbon skeleton.

Reduction of Carbonyl or Nitro Analogues

One of the most reliable methods for preparing amines is the reduction of corresponding carbonyl compounds (ketones) or nitro compounds. ncert.nic.inlibretexts.org

From Carbonyl Precursors (Reductive Amination): The key carbonyl precursor for the target amine is 1-(3,4-dichlorophenyl)prop-2-en-1-one . This α,β-unsaturated ketone can be synthesized via a Claisen-Schmidt condensation reaction between 3,4-dichloroacetophenone and formaldehyde. nih.gov

Once the enone is obtained, it can be converted to the desired primary amine through reductive amination . This process involves two main steps: the reaction of the ketone with an amine source, typically ammonia (B1221849) for a primary amine, to form an intermediate imine, followed by the reduction of the imine to the amine. wikipedia.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough to selectively reduce the iminium ion in the presence of the starting ketone. masterorganicchemistry.comlibretexts.org

Reducing Agent Typical Conditions Notes
Sodium Cyanoborohydride (NaBH₃CN)Methanol, pH ~4-5Selective for iminiums over ketones; toxic cyanide byproduct. masterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloroethane (DCE) or Tetrahydrofuran (THF)A less toxic alternative to NaBH₃CN, widely used. masterorganicchemistry.com
Sodium Borohydride (NaBH₄)MethanolCan also reduce the starting ketone, potentially lowering efficiency. organic-chemistry.org
H₂/Catalyst (e.g., Ni, Pd/C)Isopropanol or other solventsEffective but may also reduce the alkene double bond. wikipedia.org

From Nitro Analogues: An alternative precursor is an allylic nitro compound, such as 1-(3,4-dichlorophenyl)-3-nitroprop-1-ene . These compounds can be synthesized through methods like the Henry (nitroaldol) reaction. worktribe.com The nitro group is a robust amine surrogate and can be reduced to a primary amine using various reagents. worktribe.com Standard methods include catalytic hydrogenation (e.g., H₂ over Pd, Pt, or Ni catalysts) or reduction with metals in acidic media, such as iron powder in hydrochloric acid. ncert.nic.inorganic-chemistry.org This metal-acid combination is often preferred in industrial settings due to its cost-effectiveness and efficiency. ncert.nic.in

Derivatization from Halogenated Precursors

The synthesis can also proceed from a halogenated precursor, such as 1-bromo-3-(3,4-dichlorophenyl)prop-1-ene . The amine functionality can be introduced via nucleophilic substitution of the halide. Direct reaction with ammonia can lead to a mixture of primary, secondary, and tertiary amines due to over-alkylation. ncert.nic.in

More controlled methods are therefore preferred. The Gabriel synthesis provides a classic route to primary amines. This involves reacting the alkyl halide with potassium phthalimide, followed by hydrazinolysis or acidic hydrolysis to release the primary amine. libretexts.org Another approach is to use an azide (B81097) salt (e.g., sodium azide) to form an alkyl azide, which is then reduced to the primary amine, commonly with lithium aluminum hydride (LiAlH₄) or via catalytic hydrogenation. libretexts.org

Modern methods using dual photoredox and nickel catalysis have also been developed for the cross-coupling of alkyl bromides with protected allylamines, offering a pathway to complex branched allylamines under mild conditions. rsc.org

Catalytic Methodologies in Amine Synthesis

Catalysis is central to the efficient and selective synthesis of amines, including allylic amines like 1-(3,4-dichlorophenyl)prop-2-en-1-amine.

Transition metal catalysis is particularly prominent. Palladium complexes are widely used to catalyze allylic C-H amination, directly converting an alkene into an allylic amine. researchgate.netincatt.nl This approach is highly atom-economical but can face challenges with catalyst deactivation by the amine product. incatt.nl To circumvent this, strategies such as in situ protection of the amine have been developed. incatt.nl Palladium is also used in the hydroamination of allenes, which can produce either branched or linear allylamines depending on the catalyst and conditions. rsc.org

Other metals also play a key role. Iridium-catalyzed reactions have been employed for the hydrogenation of alkynes in the presence of imines to deliver chiral allylic amines. organic-chemistry.org Nickel catalysts are effective in reductive amination procedures and can facilitate functional group exchange reactions between different allylamines and alkenes. wikipedia.orgorganic-chemistry.org These catalytic methods offer high selectivity and functional group tolerance, making them powerful tools for modern organic synthesis. incatt.nlorganic-chemistry.org

Transition Metal-Catalyzed C-N Bond Formation (e.g., Arylation, Cross-Coupling)

Transition metal catalysis offers powerful tools for the formation of carbon-nitrogen bonds, a key step in the synthesis of amines. nih.gov Methods such as palladium-catalyzed allylic amination (Tsuji-Trost reaction) and rhodium-catalyzed hydroamination are prominent examples. nih.govresearchgate.net

In the context of synthesizing this compound, a plausible approach involves the reductive amination of the corresponding α,β-unsaturated ketone, (2E)-1-(3,4-dichlorophenyl)prop-2-en-1-one. This chalcone (B49325) can be synthesized via a Claisen-Schmidt condensation between 3,4-dichloroacetophenone and formaldehyde. While direct literature on the amination of this specific chalcone is scarce, analogous transformations are well-documented.

Palladium-catalyzed reactions are particularly noteworthy for their ability to form C-N bonds with high efficiency. acs.org For instance, the palladium-catalyzed intermolecular oxidative amination of unactivated olefins with primary aliphatic amines can yield secondary allylic amines with excellent regio- and stereoselectivity. organic-chemistry.org Another approach is the rhodium-catalyzed regioselective amination of tertiary allylic trichloroacetimidates with unactivated aromatic amines, which provides a direct route to α,α-disubstituted allylic aryl amines. organic-chemistry.org

A nickel-catalyzed multicomponent coupling of an alkene, aldehyde, and amide presents a practical and efficient protocol for synthesizing valuable allylic amines. nih.gov This method is noted for its broad functional-group tolerance and the use of accessible starting materials with an inexpensive nickel(II) salt as a precatalyst. nih.gov

Catalyst SystemAmine SourceSubstrate TypeKey Features
Palladium / Bidentate Phosphine (B1218219)Primary Aliphatic AminesUnactivated OlefinsExcellent regio- and stereoselectivity
Rhodium / JosiphosBenzophenone ImineAllenesHighly regio- and enantioselective
Nickel(II) / Lewis AcidAmidesAlkenes, AldehydesMulticomponent, broad functional group tolerance
MolybdenumAromatic/Aliphatic AminesTertiary Allylic CarbonatesComplete regioselectivity, recyclable catalyst

Table 1: Examples of Transition Metal-Catalyzed Allylic Amination Strategies

Asymmetric Organocatalysis

Asymmetric organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of chiral compounds, avoiding the use of metal catalysts. louisiana.edu For the synthesis of chiral this compound, organocatalytic asymmetric reductive amination of the corresponding enone is a highly relevant approach. researchgate.netresearchgate.net

This method typically involves the reaction of the enone with an amine in the presence of a chiral organocatalyst, such as a chiral phosphoric acid, and a reducing agent like a Hantzsch ester. researchgate.net The catalyst facilitates the formation of a chiral iminium ion intermediate, which is then reduced stereoselectively to the desired chiral amine. This strategy has been successfully applied to a diverse range of ketones and amines, often with high yields and excellent enantioselectivity. researchgate.net

Another organocatalytic approach is the formal asymmetric aminohydroxylation of enones, which proceeds through an aziridination-double SN2 sequence to generate amino alcohol products that can be isolated as oxazolidinones in good yields and with excellent stereoselectivities. rsc.org While not a direct synthesis of the target amine, this demonstrates the power of organocatalysis in creating chiral C-N bonds adjacent to a phenyl group.

OrganocatalystReducing AgentSubstrate TypeProduct TypeEnantioselectivity
Chiral Phosphoric AcidHantzsch EsterKetones, AminesProtected Primary AminesHigh
Chiral SPINOL-derived BorophosphatePinacolboraneExocyclic α,β-unsaturated ketonesα-Substituted TetralonesHigh

Table 2: Asymmetric Organocatalytic Reductive Amination Approaches

Green Chemistry Principles in Synthetic Design

The integration of green chemistry principles into synthetic design is increasingly important for developing sustainable chemical processes. This includes the use of solvent-free conditions, atom-economical reactions, and biocatalysis.

Solvent-Free and Atom-Economical Approaches

Solvent-free reactions offer significant environmental benefits by reducing waste and energy consumption. The synthesis of chalcones, the precursors to this compound, can be achieved under solvent-free conditions. For example, the Claisen-Schmidt condensation of an acetophenone (B1666503) with a benzaldehyde (B42025) can be carried out by grinding the reactants with a solid base like KOH in a mortar, often leading to high yields in a short reaction time. tsijournals.com

Atom economy is another key principle of green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product. Catalytic hydroamination reactions are highly atom-economical as they involve the direct addition of an N-H bond across a double or triple bond. nih.gov

Biocatalytic Synthesis (e.g., Transaminase-mediated transformations)

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical methods. manchester.ac.uk Transaminases (TAs) are particularly valuable for the synthesis of chiral amines. manchester.ac.uknih.gov These enzymes catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde substrate with high enantioselectivity. nih.govdiva-portal.org

The asymmetric synthesis of this compound could be envisioned via the transaminase-mediated amination of the corresponding prochiral ketone, 1-(3,4-dichlorophenyl)prop-2-en-1-one. This biocatalytic approach can lead to the formation of the desired amine in high enantiomeric excess. core.ac.uk The reaction equilibrium can be a challenge in transaminase-catalyzed reactions, but strategies such as using "smart" amine donors like lysine (B10760008) or employing multienzyme cascades can drive the reaction to completion. nih.gov

Enzyme TypeReaction TypeSubstrateKey Advantage
Transaminase (TA)Asymmetric Reductive AminationProchiral KetoneHigh enantioselectivity, mild reaction conditions
Transaminase (TA)Kinetic ResolutionRacemic AmineAccess to both enantiomers

Table 3: Biocatalytic Approaches to Chiral Amine Synthesis

Stereochemical Aspects and Enantioselective Synthesis of Chiral 1 3,4 Dichlorophenyl Prop 2 En 1 Amine

Chiral Recognition and Stereoisomerism

The molecular structure of 1-(3,4-dichlorophenyl)prop-2-en-1-amine features a single stereocenter at the carbon atom bonded to the dichlorophenyl group, the amine group, the vinyl group, and a hydrogen atom. Consequently, the compound exists as a pair of non-superimposable mirror images known as enantiomers: (R)-1-(3,4-dichlorophenyl)prop-2-en-1-amine and (S)-1-(3,4-dichlorophenyl)prop-2-en-1-amine.

Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral compound. nih.gov This phenomenon is fundamental to both analytical separation and the mechanism of asymmetric synthesis. The self-recognition of enantiomers can occur through noncovalent interactions, leading to the formation of diastereomeric supramolecular structures with distinct physicochemical properties, such as solubility or melting point. nih.gov The study of these recognition phenomena is critical for designing effective chiral selectors for chromatography and for understanding the stereodifferentiating interactions that govern the outcomes of asymmetric catalytic reactions. nih.gov The ability to distinguish between the enantiomers of this compound is typically achieved using chiral high-performance liquid chromatography (HPLC) or through derivatization with a chiral agent to form diastereomers that can be analyzed by standard techniques like NMR spectroscopy. nih.gov

**3.2. Development of Asymmetric Synthetic Routes

The demand for enantiomerically pure amines has driven the development of numerous asymmetric synthetic methodologies. These strategies are broadly categorized into methods employing chiral auxiliaries, enantioselective catalysts, and resolution techniques.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. For the synthesis of chiral primary amines, tert-butanesulfinamide (often called Ellman's auxiliary) has become a widely used and reliable chiral reagent. yale.edunih.gov This strategy involves a three-step sequence:

Imine Formation : The process begins with the condensation of 3,4-dichlorobenzaldehyde (B146584) with an enantiopure sulfinamide, such as (R)- or (S)-tert-butanesulfinamide. This reaction, often facilitated by a Lewis acid like titanium(IV) ethoxide or triisopropyl borate, forms a chiral N-sulfinyl imine intermediate. nih.govsci-hub.se

Diastereoselective Nucleophilic Addition : The chiral N-sulfinyl group effectively directs the stereoselective addition of a nucleophile to the imine carbon. wikipedia.org In the synthesis of this compound, a vinyl organometallic reagent (e.g., vinylmagnesium bromide) is added. The sulfinyl group chelates the metal cation, forming a rigid six-membered ring transition state that sterically shields one face of the imine, forcing the nucleophile to attack from the opposite face. nih.gov This results in high diastereoselectivity.

Auxiliary Cleavage : The sulfinyl group is readily removed under mild acidic conditions (e.g., HCl in an alcohol solvent) to afford the desired enantiomerically enriched primary amine with high stereochemical purity. wikipedia.org

StepDescriptionReagentsOutcome
1Imine Formation3,4-Dichlorobenzaldehyde, (R)- or (S)-tert-butanesulfinamide, Ti(OEt)₄Chiral N-sulfinyl imine
2Nucleophilic AdditionVinylmagnesium bromideDiastereomerically enriched sulfinamide adduct
3Auxiliary RemovalHCl, MethanolEnantiomerically pure amine

Enantioselective catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Asymmetric Hydrogenation : This method involves the reduction of a prochiral C=N or C=C double bond using molecular hydrogen and a chiral transition metal catalyst. While direct hydrogenation of unprotected allylamines can be challenging due to side reactions, the use of a temporary protecting group can enhance selectivity. nih.gov A modern approach utilizes carbon dioxide as a reversible in situ protecting group for the amine, which suppresses unwanted hydrogenolysis of the C–N bond. nih.govrsc.org The asymmetric hydrogenation of a suitable precursor, such as a corresponding imine or enamine, catalyzed by a chiral rhodium, ruthenium, or palladium complex with a chiral phosphine (B1218219) ligand (e.g., BINAP, QuinoxP*), can produce the chiral amine with high enantioselectivity. nih.govdicp.ac.cnresearchgate.net

Asymmetric Reductive Amination : Direct asymmetric reductive amination (DARA) is a highly efficient one-pot method for converting ketones directly into chiral amines. mdpi.com This process involves the reaction of a ketone precursor, 1-(3,4-dichlorophenyl)propenone, with an amine source (such as ammonia (B1221849) or diphenylmethanamine) in the presence of a chiral catalyst and a reductant. mdpi.comresearchgate.net Iridium complexes paired with chiral phosphoramidite (B1245037) ligands have proven particularly effective, generating the chiral amine product with high yield and excellent enantiomeric excess (ee). mdpi.com The reaction proceeds through the in situ formation of an imine, which is then asymmetrically reduced by the catalyst. nih.gov

Sulfinyl Imine Intermediates : As discussed in the context of chiral auxiliaries, N-sulfinyl imines are exceptionally valuable intermediates in asymmetric synthesis. wikipedia.org The chiral sulfinyl group is not merely a stereochemical director but also a powerful electron-withdrawing group that activates the imine for nucleophilic attack. nih.gov The reliability and high degree of stereocontrol offered by tert-butanesulfinyl imines have made them a cornerstone for the asymmetric synthesis of a vast array of amine-containing compounds. yale.eduwikipedia.org The synthesis proceeds via a closed transition state where the metal cation of the organometallic reagent coordinates to both the sulfinyl oxygen and the imine nitrogen, providing a predictable stereochemical outcome. nih.gov

Catalytic MethodPrecursorCatalyst System (Example)Key Features
Asymmetric HydrogenationProchiral Imine/Enamine[Rh(COD)(R,S-Josiphos)]BF₄High efficiency; can be enhanced with CO₂ protection. nih.gov
Asymmetric Reductive Amination1-(3,4-Dichlorophenyl)propenone[Ir(COD)Cl]₂ / Chiral Phosphoramidite LigandOne-pot conversion from ketone; high atom economy. mdpi.com

Dynamic kinetic resolution (DKR) is a powerful strategy that can convert a racemic starting material into a single enantiomer of a product with a theoretical yield of up to 100%, overcoming the 50% maximum yield of traditional kinetic resolution. mdpi.com DKR combines a fast, irreversible kinetic resolution with a rapid, in situ racemization of the slower-reacting enantiomer. mdpi.comprinceton.edu

For this compound, a DKR process could be implemented via enzyme- or chemo-catalyzed acylation. In this scenario, the racemic amine is subjected to an acylating agent in the presence of a chiral catalyst (e.g., a lipase (B570770) enzyme or a chiral isothiourea organocatalyst) and a racemization catalyst (e.g., a palladium complex). nih.govsu.se One enantiomer of the amine is acylated much faster than the other, while the racemization catalyst continuously interconverts the unreacted, slower-reacting enantiomer back into the racemate. This process effectively funnels the entire starting material into a single, enantiomerically pure acylated product. semanticscholar.org

Stereochemical Purity and Control in Synthesis

The success of any asymmetric synthesis is measured by its ability to produce the target molecule with high stereochemical purity, which is quantified as the enantiomeric excess (ee). The methods described above, particularly those using sulfinyl imine intermediates and enantioselective catalysis, are capable of achieving excellent levels of stereocontrol, often yielding products with ee values greater than 95%. yale.edumdpi.com

Achieving such high purity requires meticulous control over reaction parameters. The choice of chiral source—be it the auxiliary, ligand, or catalyst—is paramount. nih.gov Furthermore, reaction conditions such as solvent, temperature, pressure, and the nature of additives can significantly influence both the yield and the enantioselectivity of the transformation. nih.gov For instance, in asymmetric hydrogenations, both pressure and the choice of base can dramatically affect the ee of the final product. nih.gov The final enantiomeric purity of the synthesized this compound is rigorously verified using analytical methods like chiral HPLC. nih.gov

Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways of 1 3,4 Dichlorophenyl Prop 2 En 1 Amine

Reactivity of the Allylic Amine Functional Group

The allylic amine group is a versatile functional group that exhibits both nucleophilic and, under certain conditions, electrophilic properties.

Nucleophilic Properties of the Amine Moiety

The primary amine in 1-(3,4-dichlorophenyl)prop-2-en-1-amine possesses a lone pair of electrons on the nitrogen atom, making it a competent nucleophile. acs.org This nucleophilicity is the basis for many of its characteristic reactions. The general trend for the nucleophilicity of amines increases with basicity, with secondary amines often being more nucleophilic than primary amines, which are in turn more nucleophilic than ammonia (B1221849). tsijournals.com However, steric hindrance around the nitrogen atom can diminish its nucleophilic character. tsijournals.com

The amine can react with a variety of electrophilic partners, including:

Acyl Chlorides and Acid Anhydrides: It can undergo acylation to form the corresponding amides. The reaction with an acyl chloride is typically rapid, while the reaction with an acid anhydride (B1165640) may require heating. acs.org

Alkyl Halides: The amine can be alkylated by haloalkanes. This reaction can proceed sequentially to form secondary and tertiary amines, and ultimately quaternary ammonium (B1175870) salts. acs.org

Carbonyl Compounds: In a process known as reductive amination, the amine can react with aldehydes and ketones to form an intermediate imine, which is then reduced to a more substituted amine.

The presence of the electron-withdrawing 3,4-dichlorophenyl group is expected to decrease the basicity and, consequently, the nucleophilicity of the amine compared to a simple alkyl-substituted allylamine (B125299).

Table 1: Representative Nucleophilic Reactions of Primary Amines

ElectrophileProduct TypeGeneral Conditions
Acyl Chloride (R-COCl)AmideTypically at room temperature
Alkyl Halide (R-X)Secondary AmineOften requires a base to neutralize the formed acid
Aldehyde (R-CHO)Imine (then secondary amine upon reduction)Mildly acidic conditions followed by a reducing agent

Electrophilic Sites and Reaction Centers

While the amine itself is nucleophilic, the allylic system can be rendered electrophilic under certain catalytic conditions. Palladium-catalyzed reactions, for instance, can activate the allylic C-N bond, making the allylic carbon atoms susceptible to attack by nucleophiles. nih.gov This type of reactivity, often referred to as the Tsuji-Trost reaction, is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net

In such reactions, a palladium(0) catalyst coordinates to the alkene, facilitating the departure of the amine as a leaving group and forming a η³-allyl-palladium intermediate. This intermediate has two electrophilic carbon centers (the terminal and internal carbons of the original double bond) that can be attacked by a nucleophile. nih.gov The regioselectivity of the nucleophilic attack is influenced by the ligands on the palladium and the substituents on the allylic system.

Reactivity of the Alkene Moiety

The carbon-carbon double bond in this compound is a site of high electron density and is therefore susceptible to attack by electrophiles.

Addition Reactions

The alkene can undergo a variety of addition reactions, where the π-bond is broken and two new σ-bonds are formed. Common addition reactions include:

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond would result in a dihalogenated derivative.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) would proceed according to Markovnikov's rule, with the hydrogen atom adding to the carbon with more hydrogen atoms and the halide adding to the more substituted carbon. However, the presence of the amine group can complicate this reaction.

Hydrogenation: Catalytic hydrogenation, typically using a metal catalyst such as palladium, platinum, or nickel, will reduce the double bond to a single bond, yielding 1-(3,4-dichlorophenyl)propan-1-amine.

Table 2: Representative Addition Reactions of Alkenes

ReagentProduct TypeCatalyst/Conditions
H₂AlkanePd/C, PtO₂, or Ni
Br₂Vicinal DibromideUsually in an inert solvent
HBrAlkyl HalideFollows Markovnikov's rule

Rearrangement Processes

Allylic systems are prone to rearrangement reactions, particularly-sigmatropic rearrangements. While the Claisen rearrangement specifically involves allyl aryl ethers or allyl vinyl ethers, and the Overman rearrangement involves the rearrangement of allylic trichloroacetimidates, analogous rearrangements could potentially be induced in derivatives of this compound.

For example, if the amine were to be converted into an appropriate derivative, a-sigmatropic rearrangement could occur, leading to a constitutional isomer. These reactions are often thermal or acid-catalyzed and proceed through a concerted, pericyclic transition state.

Degradation and Decomposition Pathways

The stability of this compound is limited by the reactivity of its functional groups. Potential degradation pathways include:

Oxidation: The amine and alkene moieties are susceptible to oxidation. The amine can be oxidized to various products, including nitroso compounds, oximes, or nitrones. The alkene can be cleaved by strong oxidizing agents like ozone or potassium permanganate. Atmospheric oxidation can also lead to gradual degradation.

Polymerization: Like many compounds containing a vinyl group, the alkene moiety could potentially undergo polymerization, especially in the presence of radical initiators, light, or heat.

Decomposition under Heat: Heating the compound could lead to decomposition. The allylic C-N bond is relatively labile and could cleave. The dichlorophenyl group itself is generally stable to heat.

Photochemical Decomposition: Aromatic chloro compounds can undergo photochemical degradation upon exposure to UV light, which can lead to the cleavage of the carbon-chlorine bonds.

The specific degradation products would depend on the conditions (e.g., presence of oxygen, light, temperature, and other chemical agents).

Information regarding the chemical reactivity of this compound is not publicly available.

Following a comprehensive search of scientific literature and chemical databases, detailed information regarding the chemical reactivity, reaction mechanisms, and transformation pathways of the specific compound this compound is not available.

Specifically, no research findings, data tables, or detailed discussions could be retrieved for the following topics as requested:

Reaction with Other Chemical Species and Reagents (e.g., Aminolysis reactions):Specific reactions of this compound, including aminolysis, have not been documented in the available literature.

While general principles of chemical reactivity for allylic amines and compounds containing a dichlorophenyl group are established in the field of organic chemistry, this general knowledge cannot be used to generate a scientifically accurate and specific article for this compound without direct experimental or computational data for the compound itself.

Therefore, the requested article cannot be generated with the required level of scientific accuracy and detail as per the provided outline.

Advanced Spectroscopic and Structural Characterization of 1 3,4 Dichlorophenyl Prop 2 En 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

Proton (¹H) NMR: The ¹H NMR spectrum of 1-(3,4-dichlorophenyl)prop-2-en-1-amine is anticipated to exhibit distinct signals corresponding to the aromatic, vinylic, and aliphatic protons. The protons on the dichlorophenyl ring would likely appear as a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm). The proton attached to the carbon bearing the amine group (the benzylic proton) would likely resonate as a multiplet, influenced by coupling to the adjacent vinylic protons and the amine protons. The terminal vinylic protons (=CH₂) are expected to show characteristic geminal and vicinal couplings, appearing as distinct multiplets. The amine (-NH₂) protons would likely present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum of this compound would be expected to show signals for the carbons of the dichlorophenyl ring, with the carbons directly bonded to chlorine atoms showing characteristic shifts. The carbon atom attached to the amine group would also have a distinct chemical shift. The two vinylic carbons of the prop-2-en-1-yl group would be observable in the olefinic region of the spectrum (typically δ 100-150 ppm).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 8.0125 - 135
Vinylic CH5.0 - 6.5115 - 140
Methine CH-N4.0 - 5.050 - 65
Amine NH₂Variable (broad)-
Aromatic C-Cl-130 - 140
Aromatic C (quaternary)-135 - 145

To unambiguously assign the proton and carbon signals and to elucidate the complete molecular structure, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, confirming the connectivity of the vinylic and benzylic protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be crucial in determining the stereochemistry around the chiral center and the conformation of the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is invaluable for establishing the connectivity across quaternary carbons and piecing together the entire molecular framework.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would be expected to display several characteristic absorption bands. The N-H stretching vibrations of the primary amine group would likely appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and vinylic groups would be observed around 3000-3100 cm⁻¹. The C=C stretching vibration of the vinyl group would be expected in the 1640-1680 cm⁻¹ region. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ range. The C-N stretching vibration would likely be found in the 1000-1250 cm⁻¹ region. Finally, the C-Cl stretching vibrations of the dichlorophenyl group would be expected in the fingerprint region, typically below 800 cm⁻¹. For similar chalcone (B49325) structures, characteristic peaks for C=O and C=C stretching have been reported. For instance, in a related dichlorophenyl chalcone, a strong absorption at 1649 cm⁻¹ was attributed to the C=O stretch of the α,β-unsaturated ketone, confirming the presence of this key functional group in that molecule. researchgate.net

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would be particularly useful for observing the symmetric vibrations and non-polar bonds. The C=C stretching of the vinyl group and the aromatic ring would be expected to give strong Raman signals. The C-Cl bonds would also be Raman active. Studies on similar chalcone derivatives have utilized FT-Raman spectroscopy to identify and confirm the presence of various functional groups. researchgate.net

Interactive Data Table: Expected Vibrational Frequencies

Functional Group Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-H Stretch (Amine)3300 - 3500Weak
Aromatic C-H Stretch3000 - 3100Strong
Vinylic C-H Stretch3000 - 3100Strong
C=C Stretch (Vinylic)1640 - 1680Strong
C=C Stretch (Aromatic)1450 - 1600Strong
C-N Stretch1000 - 1250Medium
C-Cl Stretch< 800Strong

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass and confirm its molecular formula (C₉H₉Cl₂N).

The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak [M]⁺. The isotopic pattern of this peak would be characteristic of a molecule containing two chlorine atoms (with the ³⁵Cl and ³⁷Cl isotopes). Common fragmentation pathways would likely involve the loss of the allyl group, the amine group, or cleavage of the bond between the phenyl ring and the side chain. The fragmentation of related dichlorophenyl compounds, such as (1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, shows characteristic peaks that can help in predicting the fragmentation of the title compound. nih.gov For instance, a major fragment could correspond to the dichlorophenylmethyl cation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio with very high accuracy. While specific HRMS data for this compound is not extensively detailed in the available research, the technique would be used to confirm its molecular formula, C₉H₉Cl₂N. The expected exact mass can be calculated and compared against the measured value to validate the compound's identity with a high degree of confidence.

Gas Chromatography-Mass Spectrometry (GC-MS) Coupling

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for identifying individual components in a mixture and elucidating their structures. For this compound, GC-MS analysis would provide both its retention time and a fragmentation pattern upon electron ionization.

A primary fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This process leads to the formation of a stable, nitrogen-containing cation. For this compound, α-cleavage is expected to occur at the bond between the methine carbon (C1) and the vinyl group (C2). This would result in a characteristic fragment ion. The analysis of fragmentation patterns is essential for confirming the structure of isomers, which might otherwise be difficult to distinguish. libretexts.org While specific studies detailing the full GC-MS fragmentation of this exact compound are scarce, the principles of amine fragmentation are well-established. libretexts.orgnist.gov

Expected Key Fragmentation:

Molecular Ion (M⁺): The parent peak corresponding to the entire molecule, C₉H₉Cl₂N⁺.

α-Cleavage Fragment: Cleavage of the C1-C2 bond would yield a stable [C₇H₆Cl₂N]⁺ fragment.

Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of compounds that are not sufficiently volatile or stable for GC-MS. Aromatic amines are frequently analyzed using LC-MS/MS methods. nih.gov Typically, analysis is performed using a reversed-phase column with electrospray ionization (ESI) in positive ion mode, which is well-suited for protonating the amine group. nih.govepa.gov

In a typical LC-MS/MS experiment, the parent ion of this compound ([M+H]⁺) would be selected and subjected to collision-induced dissociation to generate specific product ions. Monitoring these specific mass transitions (Multiple Reaction Monitoring, MRM) provides excellent sensitivity and selectivity for quantification. nih.govlcms.cz This approach is standard for detecting trace levels of aromatic amines and their metabolites in various matrices. nih.govsigmaaldrich.com

X-ray Diffraction (XRD) Crystallography

Single Crystal X-ray Structure Determination

Single-crystal X-ray diffraction provides definitive information about the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and stereochemistry.

No crystallographic data for this compound has been reported in the reviewed literature. However, structural data from closely related compounds sharing the 3,4-dichlorophenyl moiety, such as the chalcone (E)-3-(4-Bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one, can offer insights into the potential solid-state conformation. nih.gov For this related chalcone, the molecule was found to be non-planar, with a significant dihedral angle between its two aromatic rings. nih.gov

Below is the crystallographic data for the related compound, (E)-3-(4-Bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one. nih.gov

Table 1. Crystal Data and Structure Refinement for (E)-3-(4-Bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one nih.gov
ParameterValue
Empirical FormulaC₁₅H₉BrCl₂O
Formula Weight (Mᵣ)356.05
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.9370 (5)
b (Å)7.7365 (6)
c (Å)14.8254 (11)
α (°)81.347 (6)
β (°)88.182 (6)
γ (°)88.315 (6)
Volume (V) (ų)672.66 (9)
Z2
Temperature (K)293
RadiationMo Kα (λ = 0.71073 Å)

Analysis of Intermolecular Interactions and Crystal Packing

The packing of molecules in a crystal is governed by various intermolecular forces such as hydrogen bonding, van der Waals forces, and π–π interactions. For the target compound, this compound, the primary amine group (-NH₂) is expected to be a key participant in forming intermolecular hydrogen bonds.

In the crystal structure of a related compound, N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine, molecules are joined into dimers by pairs of N—H···N hydrogen bonds. researchgate.net It is highly probable that this compound would exhibit similar N—H···N hydrogen bonding, which would be a dominant interaction influencing its crystal packing. Furthermore, C—H···Cl interactions and potential π–π stacking between the dichlorophenyl rings could also contribute to the stability of the crystal lattice, as seen in other dichlorophenyl derivatives. researchgate.netnih.gov

Electronic Spectroscopy (UV-Visible)

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by absorptions arising from π→π* transitions within the dichlorophenyl ring and the C=C double bond of the propenyl group.

Studies on analogous chalcone structures containing a dichlorophenyl ring show characteristic absorption bands. For instance, a related chalcone exhibits absorption peaks around 250 nm, attributed to the aromatic system, and another at approximately 330 nm, corresponding to the π→π* transition of the conjugated enone system. tsijournals.com Another study on (2E)-3-(4-bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one reported strong emissions in the blue and green light regions upon photoluminescence studies. researchgate.net Given the structural similarities, this compound would likely display absorption maxima in a similar UV range, reflecting the electronic structure of its conjugated system.

Based on a thorough search of available scientific literature, detailed theoretical and computational chemistry studies specifically for the compound This compound are not available. The required data for quantum chemical calculations—including geometry optimization, frontier molecular orbital analysis, reactivity descriptors, molecular electrostatic potential mapping, and simulated spectroscopic properties—as well as for molecular dynamics simulations, could not be located for this specific molecule.

Research in this area has predominantly focused on structurally related compounds, particularly chalcones (bearing a ketone group, C=O, at the first position of the propene chain, i.e., ...prop-2-en-1-one) rather than the specified amine (...prop-2-en-1-amine). The difference between an amine and a ketone functional group is significant, leading to fundamentally different electronic and structural properties. Therefore, data from these related compounds cannot be substituted to accurately describe this compound.

Consequently, it is not possible to generate a scientifically accurate article that adheres to the requested outline for the specified compound at this time.

Theoretical and Computational Chemistry Studies on 1 3,4 Dichlorophenyl Prop 2 En 1 Amine

Applications of 1 3,4 Dichlorophenyl Prop 2 En 1 Amine As a Building Block in Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The allylamine (B125299) motif is a cornerstone in the synthesis of intricate molecular frameworks. nih.govrsc.org The compound 1-(3,4-Dichlorophenyl)prop-2-en-1-amine embodies this, serving as a key starting material for multi-step syntheses. The dichlorophenyl group is a common feature in many pharmaceutical compounds, and its presence in this building block is particularly notable. For instance, the core structure is related to key intermediates in the synthesis of potent antidepressants like Sertraline. google.comresearchgate.netnih.gov The synthesis of Sertraline and its analogues often involves the precursor 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, which contains the same substituted phenyl group. google.com Synthetic routes targeting such complex structures often rely on the careful manipulation of functional groups similar to those in this compound.

The primary amine can undergo a variety of transformations, such as N-alkylation, acylation to form amides, and reductive amination. youtube.com The allyl group's double bond is also a site for diverse reactions, including hydrogenation, epoxidation, and cycloaddition, allowing for the introduction of new functionalities and the construction of cyclic systems. nih.gov This dual reactivity enables chemists to build upon the scaffold in a controlled, stepwise manner to achieve a target molecule with significant structural complexity.

Role in Heterocyclic Compound Synthesis (e.g., Thiazoles, Pyrimidines)

The structural components of this compound make it an adept participant in the synthesis of heterocyclic compounds, which are core structures in many areas of chemistry, including medicinal and materials science.

Thiazole (B1198619) Synthesis: The primary amine of this compound can be converted into a thiourea (B124793) or thioamide derivative. This intermediate is a classic precursor for the Hantzsch thiazole synthesis. slideshare.net In this reaction, the thioamide derivative is condensed with an α-halocarbonyl compound to construct the five-membered thiazole ring. The resulting molecule, such as 4-(3,4-dichlorophenyl)-N-prop-2-enyl-1,3-thiazol-2-amine, directly incorporates the dichlorophenylallyl moiety into the final heterocyclic product. chemenu.com Thiazoles are known to be important functional groups in medicinal chemistry, acting as ligands for various biological targets. chemenu.com

Pyrimidine (B1678525) Synthesis: The dichlorophenyl group is a substituent found in various synthetically useful pyrimidine building blocks. For example, the compound 4-(3,4-Dichlorophenyl)-6-(furan-2-yl)pyrimidine-2-thiol has been used as a starting material for a variety of more complex heterocyclic systems. researchgate.net While direct synthesis from this compound requires a multi-component reaction, the amine can be envisioned as a synthon in pyrimidine construction. In principle, it can react with a 1,3-dicarbonyl compound or its equivalent to form an enamine, which can then undergo cyclocondensation with a second component like cyanamide (B42294) or thiourea to form the pyrimidine ring. The substitution pattern on pyrimidines is crucial for their biological function, and reactions involving substituted amines with dichloropyrimidines are a known, albeit sometimes unselective, method for creating libraries of aminopyrimidine derivatives. google.comnih.gov

Table 1: Heterocyclic Systems Derived from this compound Precursors
HeterocycleGeneral Synthetic MethodKey Intermediate
ThiazoleHantzsch Thiazole SynthesisN-[1-(3,4-Dichlorophenyl)allyl]thiourea
PyrimidineMulti-component CyclocondensationEnamine from reaction with a 1,3-dicarbonyl compound

Derivatization for Structure-Property Relationship Studies

Structure-property relationship, including structure-activity relationship (SAR) studies, are fundamental to the development of new functional molecules, particularly in drug discovery. nih.govmdpi.com These studies involve the systematic synthesis of a series of related compounds (analogues) to determine how specific structural modifications influence their physical, chemical, or biological properties. nih.gov this compound is an excellent scaffold for such studies due to its multiple points for derivatization.

Researchers can create a library of analogues by modifying three main regions of the molecule:

The Aromatic Ring: The chlorine atoms can be moved to different positions on the phenyl ring or replaced with other substituents (e.g., fluorine, bromine, methyl, methoxy) to probe the effect of electronics and sterics on activity.

The Amine Group: The primary amine can be converted to a wide array of secondary or tertiary amines, amides, sulfonamides, or ureas. youtube.com This alters the molecule's hydrogen-bonding capacity, polarity, and basicity.

The Allyl Group: The double bond can be hydrogenated to the saturated propyl group to test the importance of the unsaturation. Alternatively, it can be functionalized through addition reactions to introduce new groups.

By systematically making these changes and evaluating the resulting properties, a detailed map of the structure-property landscape can be developed. For example, an SAR study on spautin-1 analogues revealed that increasing the chain length between a secondary amine and a phenyl group dramatically increased biological activity. mdpi.com Similar principles would apply to the derivatization of this compound, allowing for the optimization of its properties for a specific application. researchgate.net

Table 2: Potential Derivatization Sites for Structure-Property Relationship Studies
Modification SiteExample ReactionResulting Functional GroupProperty Influenced
Amine GroupAcylation with Acyl ChlorideAmideH-bonding, Polarity
Amine GroupReductive AminationSecondary/Tertiary AmineBasicity, Steric Bulk
Allyl GroupCatalytic HydrogenationPropyl GroupConformational Flexibility
Phenyl Ring(Requires de novo synthesis)Varied Substituents (F, Br, CH₃)Lipophilicity, Electronic Effects

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3,4-Dichlorophenyl)prop-2-en-1-amine under laboratory conditions?

  • Methodology : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, a Heck coupling reaction between 3,4-dichlorophenylboronic acid and allylamine derivatives in the presence of a palladium catalyst (e.g., Pd(OAc)₂) under inert conditions yields the target compound. Reaction optimization should focus on solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalyst loading (1–5 mol%) to minimize side products like halogenated alkanes .

Q. How can NMR spectroscopy confirm the structure and purity of this compound?

  • Methodology :

  • ¹H NMR : The vinylic protons (CH₂=CH–NH–) appear as doublets of doublets (δ 5.2–6.0 ppm) due to coupling with adjacent protons and the amine group. The aromatic protons (3,4-dichlorophenyl) show distinct splitting patterns in δ 7.0–7.8 ppm.
  • ¹³C NMR : The allylic carbons (C=CH₂) resonate at δ 115–125 ppm, while the aromatic carbons appear at δ 120–140 ppm. Chlorine substituents cause deshielding of adjacent carbons.
  • Purity is assessed by integrating peak areas and comparing experimental shifts to computational predictions (e.g., DFT) .

Q. What are common side reactions during synthesis, and how can they be mitigated?

  • Methodology :

  • Dimerization : Occurs via radical intermediates under high-temperature conditions. Mitigation involves using radical inhibitors (e.g., BHT) or lowering reaction temperatures.
  • Oxidation : The amine group may oxidize to nitro or imine derivatives. Use of inert atmospheres (N₂/Ar) and reducing agents (e.g., NaBH₄) minimizes this .

Advanced Research Questions

Q. What strategies resolve enantiomers of this compound for stereochemical studies?

  • Methodology :

  • Chiral Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol mobile phases.
  • Crystallization : Co-crystallization with chiral resolving agents (e.g., tartaric acid derivatives) enables diastereomer separation.
  • Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra to simulated data from density functional theory (DFT) .

Q. How do steric/electronic effects of the dichlorophenyl group influence reaction pathways in catalytic systems?

  • Methodology :

  • Steric Effects : The 3,4-dichloro substituents hinder nucleophilic attack at the para position, favoring ortho-directed reactions.
  • Electronic Effects : Electron-withdrawing chlorine atoms deactivate the aromatic ring, reducing electrophilic substitution rates. Kinetic studies (e.g., Hammett plots) quantify these effects using substituent constants (σ⁺) .

Q. What crystallographic techniques determine the solid-state structure of this compound?

  • Methodology :

  • Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for structure refinement. Key parameters include bond lengths (C–Cl: ~1.74 Å), angles (C–C–Cl: ~120°), and torsion angles to confirm planarity of the enamine group.
  • Twinned Data Handling : SHELXD and SHELXE resolve phase ambiguities in cases of crystal twinning .

Q. How can computational methods predict reactivity in nucleophilic addition reactions?

  • Methodology :

  • DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) to model nucleophilic attack at the α,β-unsaturated amine.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic vs. protic) on reaction kinetics.
  • Retrosynthesis Tools : AI-driven platforms (e.g., Reaxys) propose feasible routes based on analogous halogenated allylamines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.